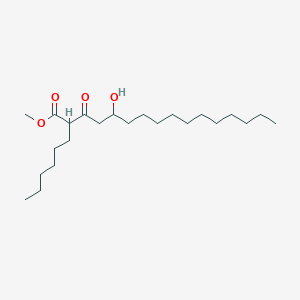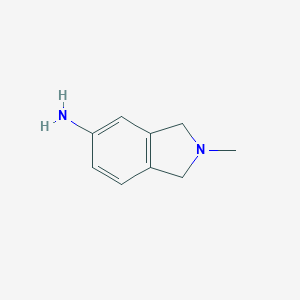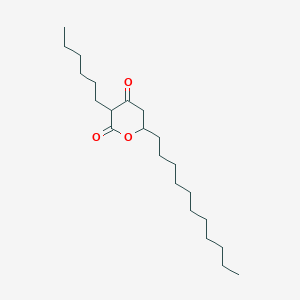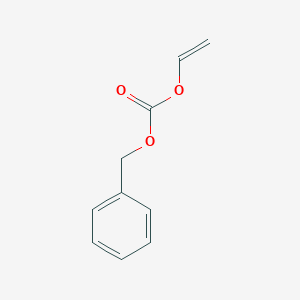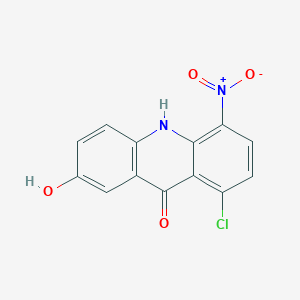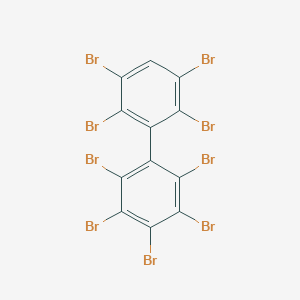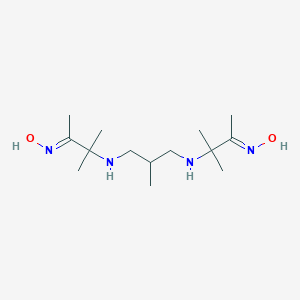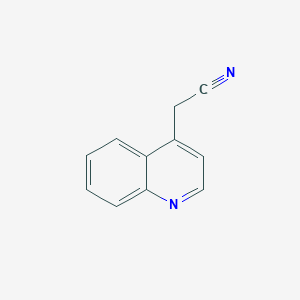![molecular formula C26H45NO7S B116893 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid CAS No. 25696-60-0](/img/structure/B116893.png)
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Overview
Description
Tauro-ω-muricholic Acid (sodium salt) is a taurine-conjugated form of the secondary bile acid ω-muricholic acid. It is a bile acid released by the liver and is typically used in cholestasis studies. This compound is known for its role as a competitive and reversible antagonist of the farnesoid X receptor (FXR), which is involved in bile acid regulation and metabolism .
Mechanism of Action
Target of Action
The primary target of Tauromuricholic acid is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the synthesis and transport of bile acids .
Mode of Action
Tauromuricholic acid acts as a competitive and reversible antagonist of the FXR . By binding to the FXR, it inhibits the receptor’s activity, thereby influencing the regulation of bile acids .
Biochemical Pathways
The interaction of Tauromuricholic acid with FXR affects the bile acid synthesis pathway . Bile acids are crucial for the digestion and absorption of dietary fats. By antagonizing FXR, Tauromuricholic acid can influence the composition of the bile acid pool .
Pharmacokinetics
It is known that tauromuricholic acid accumulates in germ-free mice under normal conditions but is reduced after colonization with feces .
Result of Action
The antagonistic action of Tauromuricholic acid on FXR leads to changes in the bile acid pool composition . This can have downstream effects on the digestion and absorption of dietary fats.
Action Environment
The action of Tauromuricholic acid can be influenced by various environmental factors. For instance, the presence of gut microbiota can affect the levels of Tauromuricholic acid . This suggests that the gut microbiome could play a role in modulating the action, efficacy, and stability of Tauromuricholic acid.
Biochemical Analysis
Biochemical Properties
Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, tauromuricholic acid inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.
Cellular Effects
Tauromuricholic acid influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, tauromuricholic acid can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.
Molecular Mechanism
At the molecular level, tauromuricholic acid exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, tauromuricholic acid inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tauromuricholic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that tauromuricholic acid can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .
Dosage Effects in Animal Models
The effects of tauromuricholic acid vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, tauromuricholic acid may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
Tauromuricholic acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .
Transport and Distribution
Within cells and tissues, tauromuricholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .
Subcellular Localization
Tauromuricholic acid is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tauro-ω-muricholic Acid (sodium salt) is synthesized through the conjugation of ω-muricholic acid with taurine. The process involves the enzymatic conversion of β-muricholic acid by various microorganisms from the intestinal flora, including Clostridium .
Industrial Production Methods: The industrial production of Tauro-ω-muricholic Acid (sodium salt) involves the extraction of ω-muricholic acid from bile, followed by its conjugation with taurine under controlled conditions. The product is then purified to achieve high purity levels, typically greater than 95% .
Types of Reactions:
Oxidation: Tauro-ω-muricholic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Tauro-ω-muricholic Acid (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving bile acids.
Biology: Investigated for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Studied for its potential therapeutic applications in treating cholestasis and other liver-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biomarker for neonatal sepsis[][3].
Comparison with Similar Compounds
Tauro-α-muricholic Acid (sodium salt): Another taurine-conjugated bile acid with similar properties but different stereochemistry.
Tauro-β-muricholic Acid (sodium salt): A taurine-conjugated form of β-muricholic acid, also an FXR antagonist.
Tauro-γ-muricholic Acid (sodium salt): A taurine-conjugated form of γ-muricholic acid with unique biological activities
Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .
Properties
CAS No. |
25696-60-0 |
|---|---|
Molecular Formula |
C26H45NO7S |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |
InChI Key |
XSOLDPYUICCHJX-UZUDEGBHSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Key on ui other cas no. |
25696-60-0 |
physical_description |
Solid |
Synonyms |
T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


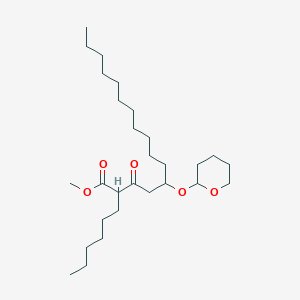
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
